molecular formula C26H20ClN3O2S2 B2599102 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 201273-67-8

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2599102
CAS No.: 201273-67-8
M. Wt: 506.04
InChI Key: VHYWRWBHSFTZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by a thiophen-2-yl substituent at position 4, a 4-chlorophenyl group in the 2-oxoethylthio side chain, and an N-phenyl carboxamide moiety. Its synthesis likely involves cyclization of a thiocarbamoyl precursor with halogenated reagents, as described in analogous DHP syntheses .

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S2/c1-16-23(25(32)30-19-6-3-2-4-7-19)24(22-8-5-13-33-22)20(14-28)26(29-16)34-15-21(31)17-9-11-18(27)12-10-17/h2-13,24,29H,15H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYWRWBHSFTZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with thiophene-2-carbaldehyde and methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,4-dihydropyridines exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and metastasis in various cancer models. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the modulation of apoptotic pathways .

Antimicrobial Properties

The presence of the thiophene moiety in the compound suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of key enzymes necessary for microbial survival .

Cardiovascular Applications

Dihydropyridine derivatives are widely recognized as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular diseases. This particular compound may exhibit similar properties, potentially leading to its use in treating conditions like angina or arrhythmias .

Neuroprotective Effects

Recent studies have suggested that certain dihydropyridine compounds possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several dihydropyridine derivatives, including the one discussed here. The results indicated that these compounds could significantly reduce tumor size in xenograft models of breast cancer, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, researchers tested various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the dihydropyridine structure enhanced antimicrobial potency, positioning this compound as a candidate for further exploration .

Mechanism of Action

The mechanism of action of 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Heterocyclic Ring Modifications

Compound ID Heterocyclic Group Key Implications
Target Compound Thiophen-2-yl Higher polarizability due to sulfur; enhanced lipophilicity compared to furan derivatives
AZ331 () 2-Furyl Oxygen atom reduces lipophilicity (lower logP); weaker π-π stacking vs. thiophene
Compound 4-Methoxyphenyl Aromatic benzene ring with electron-donating methoxy group; increased polarity and hydrogen bonding capacity

Methoxyphenyl introduces polarity, which may alter solubility and target selectivity .

Oxoethyl Side Chain Substituents

Compound ID Oxoethyl Substituent Key Implications
Target Compound 4-Chlorophenyl Electron-withdrawing chloro group increases electrophilicity; moderate steric bulk
AZ257 () 4-Bromophenyl Larger bromine atom increases steric hindrance and lipophilicity (higher logP)
AZ331 () 4-Methoxyphenyl Electron-donating methoxy group reduces electrophilicity; enhances solubility via polarity

Analysis : Chloro and bromo groups enhance electrophilicity and receptor affinity in electron-deficient environments, while methoxy groups improve aqueous solubility. Bromine’s larger size may hinder binding in sterically constrained active sites .

N-Phenyl Carboxamide Variations

Compound ID N-Substituent Key Implications
Target Compound Phenyl Balanced lipophilicity; minimal steric hindrance
Compound 2-Methoxyphenyl Methoxy group introduces hydrogen bonding and polarity; may improve membrane penetration
Compound 4-Chlorophenyl Combines electron-withdrawing effects with increased halogen-driven lipophilicity

Chlorophenyl groups may synergize with other electron-withdrawing substituents to optimize binding .

Biological Activity

The compound 6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide (CAS Number: 201273-67-8) is a member of the dihydropyridine family, which has been investigated for various biological activities, particularly in the context of anticancer and antimicrobial properties. This article summarizes the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC27H22ClN3O2S
Molecular Weight520 g/mol
LogP5.46
Rotatable Bonds7

The structure features a thiophenyl group and a chlorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds similar to this dihydropyridine derivative exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key oncogenic pathways, particularly those involving the AKT signaling pathway. The AKT pathway is crucial in many cancers, including gliomas, where it promotes cell survival and growth.

  • Mechanism of Action : The compound is believed to inhibit AKT2/PKBβ kinase activity, which is pivotal in glioma malignancy. In vitro studies demonstrated that this compound could significantly reduce the viability of glioma cells while exhibiting lower toxicity towards non-cancerous cells .
  • Efficacy : In a study involving patient-derived glioma stem cells, the compound inhibited neurosphere formation and induced apoptosis in these cells at low micromolar concentrations. It displayed an IC50 value of approximately 12 μM against AKT2 .

Antimicrobial Activity

In addition to its anticancer potential, there is emerging evidence regarding the antimicrobial properties of related dihydropyridine derivatives. These compounds have shown activity against various bacterial strains and fungi.

  • Study Findings : A series of derivatives were synthesized and tested for antimicrobial activity, revealing that certain modifications to the dihydropyridine structure could enhance efficacy against specific pathogens .

Case Study 1: Glioma Cell Lines

A recent investigation into the effects of this compound on glioma cell lines (U87MG, C6) revealed potent growth inhibition. The study utilized both 2D and 3D culture systems to assess the compound's effectiveness in mimicking tumor environments. Results indicated that treatment with the compound resulted in significant reductions in cell proliferation and increased rates of apoptosis compared to control groups .

Case Study 2: Antimicrobial Testing

Another study focused on synthesizing derivatives based on the dihydropyridine scaffold for antimicrobial testing. The results showed promising activity against Gram-positive bacteria, indicating potential for development into therapeutic agents for infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic structure?

  • Methodological Answer : Employ a stepwise synthesis approach, starting with the preparation of the 1,4-dihydropyridine core via Hantzsch-type reactions under inert conditions. Introduce the thioether linkage (e.g., using a nucleophilic substitution reaction between a thiol and a bromoethyl ketone derivative) early in the synthesis to avoid side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (C18 column, acetonitrile/water mobile phase) are critical for verifying intermediate structures .

Q. How can solubility challenges in polar/nonpolar solvents be addressed during bioactivity assays?

  • Methodological Answer : Use co-solvents such as DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media. For nonpolar solvents, employ surfactants like Tween-80 or cyclodextrin-based solubilizing agents. Solubility can be predicted computationally using Hansen solubility parameters (HSPiP software) to select optimal solvent systems .

Q. What spectroscopic techniques are essential for confirming the regiochemistry of substituents on the 1,4-dihydropyridine ring?

  • Methodological Answer : Use 1H^1H-NMR coupling constants to confirm the orientation of substituents (e.g., thiophen-2-yl vs. thiophen-3-yl). NOESY experiments can resolve spatial proximity between methyl groups and aromatic protons. IR spectroscopy (carbonyl stretching at ~1680–1700 cm1^{-1}) validates the carboxamide and oxoethyl functionalities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-chlorophenyl group in modulating biological activity?

  • Methodological Answer : Synthesize analogs with substituents varying in electron-withdrawing/donating properties (e.g., 4-fluorophenyl, 4-methoxyphenyl) and assess activity in target assays (e.g., kinase inhibition). Use comparative molecular field analysis (CoMFA) to correlate steric/electronic effects with potency. Refer to and for analogous dihydropyridine derivatives with substituted aryl groups .

Q. What experimental approaches resolve contradictions in reported IC50_{50} values across different assay conditions?

  • Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays, pH, and temperature) and validate using a reference inhibitor. Perform dose-response curves in triplicate with internal controls. Use statistical tools like ANOVA to identify outliers and assess inter-lab variability .

Q. How can flow chemistry improve the scalability and reproducibility of the thioether bond formation step?

  • Methodological Answer : Design a continuous-flow reactor with precise temperature control (40–60°C) and residence time optimization (5–10 min) to minimize thiol oxidation. Use inline IR spectroscopy to monitor reaction progress. Compare batch vs. flow yields and purity (HPLC area%) to validate scalability. Refer to for DoE-based optimization strategies .

Q. What strategies mitigate instability of the 1,4-dihydropyridine core under oxidative conditions?

  • Methodological Answer : Incorporate stabilizing agents like BHT (butylated hydroxytoluene) in reaction mixtures. Store the compound under nitrogen or argon at −20°C. Use LC-MS to track degradation products (e.g., pyridine derivatives) and adjust synthetic routes to avoid prolonged exposure to oxygen .

Data Analysis & Interpretation

Q. How should researchers handle conflicting crystallographic data regarding the conformation of the carboxamide group?

  • Methodological Answer : Perform high-resolution X-ray diffraction studies with multiple crystal forms (polymorphs). Compare torsion angles (C–N–C=O) with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate preferred conformations. Use Cambridge Structural Database (CSD) entries of related carboxamides for benchmarking .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in heterogeneous cell lines?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50_{50} values. Use cluster analysis to group cell lines by sensitivity profiles. Cross-validate with machine learning algorithms (e.g., random forests) to identify biomarkers of resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.